3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 282.37 g/mol
- CAS Number : 147770-06-7
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects across various cancer cell lines.
-
Mechanism of Action :
- Quinazolinones are known to inhibit key signaling pathways involved in tumor growth and proliferation, including the EGFR (Epidermal Growth Factor Receptor) and PDGF (Platelet-Derived Growth Factor) pathways .
- The presence of a sulfanylidene group in this compound may enhance its interaction with biological targets, potentially leading to increased potency against cancer cells.
-
Case Studies :
- A study reported that quinazolinone derivatives displayed selective cytotoxicity against A549 lung cancer cells, with IC50 values indicating significant potency .
- Another research found that modifications in the quinazolinone structure led to improved activity against various tumor types, suggesting that structural optimization is crucial for enhancing efficacy .
Antimicrobial Activity
The antimicrobial potential of quinazolinones is another area of active research. Compounds within this class have shown effectiveness against both bacterial and fungal strains.
-
In Vitro Studies :
- Research has demonstrated that certain derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. For instance, compounds with specific substituents on the phenyl ring were found to enhance antibacterial efficacy .
- The compound's ability to disrupt bacterial cell wall synthesis has been hypothesized as a potential mechanism of action.
- Comparative Efficacy :
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Anticancer | A549 Lung Cancer | 12 µM | |
Antibacterial | Staphylococcus aureus | 5 µg/mL | |
Antifungal | Candida albicans | 10 µg/mL |
Table 2: Structure-Activity Relationship (SAR)
Compound Modification | Observed Effect |
---|---|
Addition of sulfanylidene group | Increased cytotoxicity |
Substituent variation on phenyl ring | Enhanced antibacterial activity |
Alteration of piperidine moiety | Improved selectivity towards cancer cells |
Eigenschaften
IUPAC Name |
3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-7-12(2)9-19(8-11)15(21)10-20-16(22)13-5-3-4-6-14(13)18-17(20)23/h3-6,11-12H,7-10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHADDPUIVAIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.